molecular formula C10H12N2O B12950178 5-(Aminomethyl)-3-methylindolin-2-one

5-(Aminomethyl)-3-methylindolin-2-one

Cat. No.: B12950178
M. Wt: 176.21 g/mol
InChI Key: PHPUGCOSIDMFCV-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-methylindolin-2-one is a chemical compound belonging to the indoline family Indolines are bicyclic compounds consisting of a benzene ring fused to a pyrrole ring This specific compound features an aminomethyl group at the 5-position and a methyl group at the 3-position of the indolin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-3-methylindolin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylindole with formaldehyde and ammonium chloride can yield the desired compound through a Mannich reaction, followed by cyclization .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-3-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized indoline derivatives .

Scientific Research Applications

5-(Aminomethyl)-3-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-methylindolin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

  • 5-(Aminomethyl)-2-methylindolin-2-one
  • 5-(Aminomethyl)-3-ethylindolin-2-one
  • 5-(Aminomethyl)-3-methylindole

Uniqueness: 5-(Aminomethyl)-3-methylindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

5-(aminomethyl)-3-methyl-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H12N2O/c1-6-8-4-7(5-11)2-3-9(8)12-10(6)13/h2-4,6H,5,11H2,1H3,(H,12,13)

InChI Key

PHPUGCOSIDMFCV-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)CN)NC1=O

Origin of Product

United States

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